molecular formula C12H15N3O5 B13806302 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One

6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One

Cat. No.: B13806302
M. Wt: 281.26 g/mol
InChI Key: GCNYJWODKQPZDE-TURQNECASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One is a nucleoside analog that has garnered significant interest in the fields of chemistry and biomedicine. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core linked to a ribofuranosyl moiety. It is known for its potential antiviral and anticancer properties, making it a valuable subject of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One typically involves the coupling of a pyrrolo[2,3-d]pyrimidine derivative with a ribofuranosyl donor. One common method involves the use of palladium-catalyzed coupling reactions. For instance, 5-iodouridine can be coupled with terminal alkynes in the presence of palladium(0) and copper(I) iodide catalysts to form the desired nucleoside .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The compound targets viral RNA-dependent RNA polymerase and helicase/NTPase, making it effective against certain viral infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One is unique due to its specific structure, which allows it to effectively target viral enzymes and disrupt nucleic acid synthesis. Its combination of antiviral and anticancer properties makes it a versatile compound in scientific research .

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C12H15N3O5/c1-5-2-6-3-15(12(19)14-10(6)13-5)11-9(18)8(17)7(4-16)20-11/h2-3,7-9,11,16-18H,4H2,1H3,(H,13,14,19)/t7-,8-,9-,11-/m1/s1

InChI Key

GCNYJWODKQPZDE-TURQNECASA-N

Isomeric SMILES

CC1=CC2=CN(C(=O)N=C2N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC1=CC2=CN(C(=O)N=C2N1)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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